Cas no 1950569-11-5 (EST64454 hydrochloride)

EST64454 hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- EST64454 hydrochloride
- EST64454
- EST64454 HCl
- EST64454 (hydrochloride)
- 1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride
- BDBM50555105
- HY-131914A
- CHEMBL4743610
- G17652
- 1950569-11-5
- CS-0144561
- AKOS040759543
- SCHEMBL17848820
- MS-26821
- EST64454 hydrochloride?
- 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethan-1-one hydrochloride
- 1-[4-(2-{[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy}ethyl)piperazin-1-yl]ethanone hydrochloride
- EX-A4748
-
- Inchi: 1S/C18H22F2N4O2.ClH/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;/h2-5,12H,6-11,13H2,1H3;1H
- InChI Key: YJZGDOPAALDWAT-UHFFFAOYSA-N
- SMILES: Cl.FC1=C(C=CC(=C1)N1C=CC(COCCN2CCN(C(C)=O)CC2)=N1)F
Computed Properties
- Exact Mass: 400.1477600g/mol
- Monoisotopic Mass: 400.1477600g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 463
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.6
EST64454 hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263317-5mg |
EST64454 |
1950569-11-5 | 99% | 5mg |
$650 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8834-1 mg |
EST64454 |
1950569-11-5 | 99.15% | 1mg |
¥1343.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1263317-50mg |
EST64454 |
1950569-11-5 | 99% | 50mg |
$2420 | 2024-06-05 | |
eNovation Chemicals LLC | Y1263317-100mg |
EST64454 |
1950569-11-5 | 99% | 100mg |
$3710 | 2024-06-05 | |
ChemScence | CS-0144561-5mg |
EST64454 hydrochloride |
1950569-11-5 | 99.19% | 5mg |
$350.0 | 2022-04-27 | |
ChemScence | CS-0144561-10mg |
EST64454 hydrochloride |
1950569-11-5 | 99.19% | 10mg |
$550.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1263317-10mg |
EST64454 |
1950569-11-5 | 99% | 10mg |
$975 | 2024-06-05 | |
1PlusChem | 1P01V47A-1mg |
EST64454 |
1950569-11-5 | 99% | 1mg |
$220.00 | 2024-06-17 | |
MedChemExpress | HY-131914A-1mg |
EST64454 hydrochloride |
1950569-11-5 | 99.19% | 1mg |
¥1333 | 2024-04-19 | |
DC Chemicals | DC42317-100mg |
EST64454 hydrochloride |
1950569-11-5 | >98% | 100mg |
$750.0 | 2023-09-15 |
EST64454 hydrochloride Related Literature
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
Additional information on EST64454 hydrochloride
Research Brief on EST64454 Hydrochloride (CAS: 1950569-11-5): Recent Advances and Therapeutic Potential
EST64454 hydrochloride (CAS: 1950569-11-5) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique chemical structure and pharmacological properties, is being investigated for its potential therapeutic applications in various disease models, particularly in oncology and neurodegenerative disorders. The following research brief provides an overview of the latest findings related to EST64454 hydrochloride, including its mechanism of action, preclinical efficacy, and future development prospects.
Recent studies have elucidated the molecular target of EST64454 hydrochloride, revealing its selective inhibition of key signaling pathways involved in cell proliferation and survival. In vitro and in vivo experiments have demonstrated its potent activity against cancer cell lines, with notable efficacy in models of drug-resistant tumors. Additionally, preliminary data suggest that EST64454 hydrochloride may cross the blood-brain barrier, opening avenues for its use in treating central nervous system disorders. These findings are supported by robust pharmacokinetic and pharmacodynamic analyses, which highlight the compound's favorable bioavailability and safety profile.
The synthesis and optimization of EST64454 hydrochloride have also been a focus of recent research. Advances in chemical modification strategies have improved its solubility and stability, addressing earlier challenges in formulation development. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translational potential of this compound, with several patents filed to protect its intellectual property. Furthermore, comparative studies with existing therapeutics have underscored the unique advantages of EST64454 hydrochloride, including its reduced off-target effects and enhanced therapeutic window.
Despite these promising developments, challenges remain in the clinical translation of EST64454 hydrochloride. Ongoing research aims to further validate its efficacy in larger animal models and to identify potential biomarkers for patient stratification. Regulatory considerations, including toxicity studies and manufacturing scalability, are also being addressed to facilitate its progression into clinical trials. The integration of computational modeling and high-throughput screening techniques is expected to play a pivotal role in optimizing its therapeutic potential.
In conclusion, EST64454 hydrochloride represents a compelling candidate for further development in the pharmaceutical industry. Its multifaceted mechanism of action, combined with its promising preclinical data, positions it as a potential breakthrough therapy for challenging medical conditions. Continued research and collaboration will be essential to fully realize its clinical benefits and to address the remaining scientific and regulatory hurdles.
1950569-11-5 (EST64454 hydrochloride) Related Products
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

